molecular formula C15H14ClN3O2S B8738700 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-27-9

6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide

Cat. No. B8738700
Key on ui cas rn: 89725-27-9
M. Wt: 335.8 g/mol
InChI Key: QGUSVRQLUVIZBK-UHFFFAOYSA-N
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Patent
US04420487

Procedure details

To 50 ml of 6 N hydrochloric acid was added 11.8 g of 2-amino-4-chloro-5-sulfamylaniline and 10.4 g of 2-methylbenzyl cyanide. The reaction was refluxed for 22 hours and then concentrated in vacuo to a solid which was then added with stirring to 200 ml of 38% ammonium hydroxide. Filtration provided the free base as a semi-gum which was dissolved in 500 ml of methanol. The methanol solution was brought to a boil, charcoal added, and boiling continued for five minutes. Upon cooling, the suspension was filtered through Celite and the filtrate concentrated in vacuo to yield a solid, m.p. 226°-230°.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:9]=[C:8]([Cl:10])[C:7]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:6][C:4]=1[NH2:5].[CH3:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[CH2:18][C:19]#N.C>CO>[Cl:10][C:8]1[C:7]([S:11](=[O:13])(=[O:14])[NH2:12])=[CH:6][C:4]2[NH:5][C:19]([CH2:18][C:17]3[CH:21]=[CH:22][CH:23]=[CH:24][C:16]=3[CH3:15])=[N:2][C:3]=2[CH:9]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
11.8 g
Type
reactant
Smiles
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
Name
Quantity
10.4 g
Type
reactant
Smiles
CC1=C(CC#N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring to 200 ml of 38% ammonium hydroxide
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 22 hours
Duration
22 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a solid which
ADDITION
Type
ADDITION
Details
was then added
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
provided the free base as a semi-gum which
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a solid, m.p. 226°-230°

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=CC2=C(NC(=N2)CC2=C(C=CC=C2)C)C=C1S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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